2-Chloro-3-phenylquinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

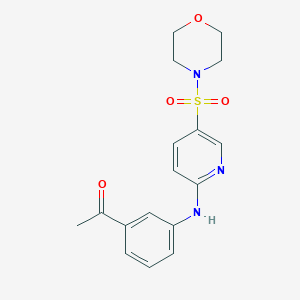

2-Chloro-3-phenylquinoxaline is an organic compound with the molecular formula C14H9ClN2. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-phenylquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a mixture of tetrahydrofuran and water, with potassium carbonate as a base. The mixture is heated to 60°C and stirred for three hours under reflux conditions. After the reaction, the product is extracted and purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-3-phenylquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of bases like potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while coupling reactions can produce biaryl derivatives .

Aplicaciones Científicas De Investigación

Synthesis of 2-Chloro-3-phenylquinoxaline Derivatives

The synthesis of this compound and its derivatives has been extensively studied. A notable method involves the reaction of this compound with soft electrophiles to produce various biologically active compounds. For instance, a study reported the preparation of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides and their corresponding dipeptides, which demonstrated promising anticancer activity against human cancer cell lines such as HCT-116 and MCF-7 .

Table 1: Synthesis Overview

| Compound Type | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| N-Alkyl Acetamides | Reaction with soft electrophiles | 73–81 | Anticancer |

| Dipeptides | Modification of quinoxaline structure | Varies | Anticancer |

Anticancer Activity

Research has highlighted the potential of this compound derivatives as anticancer agents. The compounds synthesized from this quinoxaline derivative have shown significant inhibitory effects on various cancer cell lines. For example, derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, outperforming the reference drug doxorubicin (IC50 = 3.23 µg/mL) in some cases .

Case Study: Antitumor Mechanism

A study focused on the mechanism of action revealed that these compounds could inhibit key enzymes involved in cancer progression, such as tyrosine kinases and c-MET kinase. Additionally, they were found to induce apoptosis and affect tumor hypoxia, further supporting their role as potential chemotherapeutic agents .

Other Therapeutic Applications

Beyond anticancer properties, this compound has been investigated for various other therapeutic applications:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential use as antimicrobial agents.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been noted in certain studies, indicating its potential for treating inflammatory diseases.

Table 2: Therapeutic Applications

| Application Type | Observed Effects |

|---|---|

| Antimicrobial | Effective against specific bacterial strains |

| Anti-inflammatory | Modulation of inflammatory pathways |

Conclusion and Future Directions

The applications of this compound are broad and varied, with significant implications for drug development in oncology and beyond. As research progresses, further exploration into the structure-activity relationships of its derivatives could lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects.

Future studies should focus on:

- Expanding the library of synthesized derivatives.

- Conducting in vivo studies to validate efficacy.

- Exploring mechanisms of action at a molecular level.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-phenylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparación Con Compuestos Similares

2-Chloroquinoxaline: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological assays.

3-Phenylquinoxaline: Lacks the chlorine atom, which may affect its reactivity and interaction with molecular targets.

2-Methyl-3-phenylquinoxaline: Has a methyl group instead of a chlorine atom, which can influence its chemical properties and biological activity.

Uniqueness: 2-Chloro-3-phenylquinoxaline is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, while the phenyl group enhances the compound’s hydrophobicity and potential interactions with biological targets .

Actividad Biológica

2-Chloro-3-phenylquinoxaline is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and antifungal properties, supported by research findings and case studies.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives have been extensively studied for their therapeutic potential. They exhibit a range of biological activities, including:

- Anticancer

- Antiviral

- Antimicrobial

- Anti-inflammatory

- Antioxidant

- Antiprotozoal

These activities are attributed to various mechanisms, including enzyme inhibition and apoptosis induction in cancer cells .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus, particularly antibiotic-resistant variants. The compound exhibits both bactericidal and fungicidal activities, making it a promising candidate for further development in treating infections .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Candida albicans | 1.0 mg/mL |

| Candida krusei | 0.1 mg/mL |

Antifungal Activity

The antifungal efficacy of this compound has been investigated against various strains of Candida and Aspergillus. Notably, it showed heightened effectiveness against Candida krusei, with variable efficacy against other species like Candida albicans and Aspergillus niger. The compound's performance in vitro was further corroborated by in vivo studies using murine models .

Case Study: In Vivo Efficacy Against Oral Candidiasis

In a study assessing the in vivo efficacy of this compound against oral candidiasis induced by Candida albicans, the compound significantly reduced TNF-alpha levels in infected mice compared to untreated controls. This suggests an anti-inflammatory effect alongside its antifungal action .

Anticancer Activity

Quinoxaline derivatives, including this compound, have shown promise in cancer treatment. They act through multiple pathways, including:

- Inhibition of tyrosine kinases

- Induction of apoptosis

- Tumor hypoxia modulation

Research involving cell lines such as HCT-116 has demonstrated that certain derivatives exhibit significant inhibitory effects on cancer cell viability .

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 12.5 |

| Methyl 2-[3-(3-phenyl)] | HCT-116 | 10.0 |

| Ethyl(3-phenyl) | HCT-116 | 15.0 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, contributing to its antimicrobial effects .

- Apoptosis Induction : Promotes programmed cell death in cancer cells, enhancing its anticancer potential.

Propiedades

IUPAC Name |

2-chloro-3-phenylquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGPIQKEKAEAHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808341 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Q1: What synthetic routes are commonly used to produce 2-chloro-3-phenylquinoxaline derivatives?

A1: The research article "Synthesis of Novel Drug-Like Small Molecules Based on Quinoxaline Containing Amino Substitution at C-2" [] highlights a key reaction involving this compound: its reaction with various amines. This reaction pathway allows for the synthesis of a diverse range of quinoxaline derivatives with amino substitutions at the C-2 position. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.